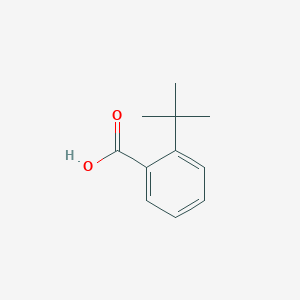

2-tert-Butylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKSZDMHJHQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901593 | |

| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-58-3, 1320-16-7 | |

| Record name | o-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylbenzoic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1077-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERT-BUTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J83R40WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid, an aromatic carboxylic acid, serves as a significant building block in organic synthesis and holds relevance in various research and development sectors, including pharmaceuticals. Its unique structural feature, a bulky tert-butyl group positioned ortho to the carboxylic acid moiety, imparts distinct chemical and physical properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characterization.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molar Mass | 178.23 g/mol | [1] |

| Appearance | Colorless to pale yellow crystal or crystalline powder | [2] |

| Melting Point | 74.55 °C | [2] |

| Boiling Point | 304.71 °C (estimate) | [2] |

| Flash Point | 135.1 °C | [2] |

| pKa | 3.54 (at 25 °C) | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Alcohols | Soluble | [2] |

| Ethers | Soluble | [2] |

| Chlorinated Hydrocarbons | Soluble | [2] |

| Chloroform | Slightly Soluble | [2] |

Synthesis and Purification

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound involves the Grignard reaction, starting from 2-bromotoluene. This multi-step process is outlined below.

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3][4]

-

Carbonation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.[3]

-

Workup: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to protonate the carboxylate salt.[3] The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system is a mixture of ethanol and water.

-

Dissolution: The crude this compound is dissolved in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

-

Hot Filtration: The hot solution is filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Water is slowly added to the hot filtrate until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Chemical Reactivity and Key Experiments

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group, though the ortho-tert-butyl group introduces significant steric hindrance.

Esterification

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method.

Caption: Fischer Esterification of this compound.

Experimental Protocol (Esterification with Ethanol):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, this compound (1.0 equivalent) is dissolved in an excess of absolute ethanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) is carefully added to the solution.[5]

-

Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.

Friedel-Crafts Acylation

This compound can be converted to its corresponding acyl chloride, which is a reactive species for Friedel-Crafts acylation reactions. The steric hindrance from the ortho-tert-butyl group can influence the choice of catalyst and reaction conditions.[6]

Caption: Friedel-Crafts Acylation using 2-tert-Butylbenzoyl Chloride.

Experimental Protocol (Acylation of Benzene):

-

Preparation of Acyl Chloride: this compound is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 2-tert-butylbenzoyl chloride. The excess thionyl chloride is removed by distillation.

-

Acylation Reaction: In a dry reaction vessel under an inert atmosphere, the aromatic substrate (e.g., benzene) is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The 2-tert-butylbenzoyl chloride is then added dropwise at a low temperature (e.g., 0 °C).[7]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting ketone is purified by distillation or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~7.2-7.6 (m, 3H, Ar-H), ~7.8-8.0 (m, 1H, Ar-H ortho to COOH), ~11-12 (br s, 1H, COOH) |

| ¹³C NMR | δ (ppm): ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~125-135 (Ar-C), ~170-175 (C=O) |

| FT-IR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2960 (C-H stretch of t-butyl), ~1700 (strong, C=O stretch), ~1600, ~1460 (C=C aromatic ring stretches)[8][9] |

| Mass Spec. | m/z: 178 (M⁺), 163 ([M-CH₃]⁺), 121 ([M-C(CH₃)₃]⁺)[10] |

Note on Spectroscopic Data: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions in IR spectra, can vary depending on the solvent and concentration. The provided data represents typical values.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound. The presence of the sterically demanding tert-butyl group in the ortho position significantly influences its properties and reactivity, making it a unique and valuable compound in organic synthesis. The experimental protocols and tabulated data presented herein serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. This compound [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. FTIR [terpconnect.umd.edu]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. PubChemLite - 2-(tert-butyl)benzoic acid (C11H14O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2-tert-Butylbenzoic Acid (CAS: 1077-58-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butylbenzoic acid, with the CAS number 1077-58-3, is an organic compound that serves as a crucial intermediate in the synthesis of a variety of chemicals, including pharmaceuticals, pesticides, dyes, and fragrances. Its sterically hindered structure, imparted by the ortho-tert-butyl group, provides unique chemical properties that are leveraged in the development of specialized molecules. This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of this compound, detailed synthesis methodologies, and a review of its applications, with a particular focus on its role as a building block in medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of the bulky tert-butyl group ortho to the carboxylic acid functionality significantly influences its physical and chemical characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1077-58-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 74-76 °C | |

| Boiling Point | 280-282 °C | |

| Density | 1.045 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone); Insoluble in water. | |

| pKa | ~3.5 |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | δ ~1.4 (s, 9H, C(CH₃)₃), 7.2-7.6 (m, 4H, Ar-H), ~12.0 (br s, 1H, COOH) |

| ¹³C NMR | δ ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~125-132 (Ar-C), ~172 (C=O) |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch, aromatic) |

| Mass Spec (m/z) | 178 (M⁺), 163 (M⁺ - CH₃), 121 (M⁺ - C₄H₉) |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis involves the Grignard reaction, starting from 2-tert-butylaniline.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 2-tert-butylaniline via a diazonium salt intermediate followed by a Grignard reaction.

Materials:

-

2-tert-butylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr)

-

Magnesium (Mg) turnings

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Dry Ice (solid CO₂)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-bromo-tert-butylbenzene

-

In a flask, dissolve 2-tert-butylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. A vigorous reaction will occur, leading to the formation of 2-bromo-tert-butylbenzene.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the 2-bromo-tert-butylbenzene by distillation.

Step 2: Grignard Reaction and Carboxylation

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

Slowly add a solution of 2-bromo-tert-butylbenzene in anhydrous diethyl ether to initiate the Grignard reaction. The mixture will become cloudy and begin to reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice-salt bath and slowly add crushed dry ice.

-

After the dry ice has sublimed, slowly add dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and extract the product with a sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate solution with concentrated HCl to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

While specific blockbuster drugs directly incorporating the this compound moiety are not prominent, its role as a versatile intermediate and a structural motif in medicinal chemistry is noteworthy. The tert-butyl group's steric bulk can be strategically employed to influence a molecule's conformation, metabolic stability, and receptor-binding affinity.

Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The introduction of a tert-butyl group can modulate these activities. For instance, in the context of anti-inflammatory drug design, the steric hindrance provided by the 2-tert-butyl group can influence the binding to cyclooxygenase (COX) enzymes.

Although direct evidence for the modulation of specific signaling pathways by this compound itself is limited in publicly available literature, its derivatives are subjects of ongoing research. For example, some benzoic acid derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's.[3]

Logical Relationship Diagram:

Caption: Role of this compound in drug development.

Conclusion

This compound is a valuable chemical entity with a unique structural feature that makes it an important building block in organic synthesis. Its physicochemical and spectroscopic properties are well-defined, and its synthesis is achievable through established chemical transformations. While its direct biological applications are not as extensively documented as some of its isomers, its utility as a scaffold in the design and synthesis of novel therapeutic agents continues to be an area of interest for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of this compound for professionals in the field.

References

2-tert-Butylbenzoic acid molecular weight

An In-depth Technical Guide on 2-tert-Butylbenzoic Acid: Molecular Weight and Composition

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused examination of the molecular weight of this compound, a compound of interest in various chemical and pharmaceutical applications.

Molecular Identity and Formula

This compound is an organic compound characterized by a benzoic acid core substituted with a tert-butyl group at the ortho (position 2) of the benzene ring. Its chemical identity is unequivocally established by its molecular formula.

-

Chemical Name: this compound

Molecular Weight

The molecular weight of a compound is a critical parameter, influencing its stoichiometric relationships in chemical reactions, its diffusion and transport properties, and its interaction with biological systems. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

The accepted molecular weight for this compound is approximately 178.23 g/mol .[5] A more precise value, often used in high-resolution mass spectrometry, is 178.2277 g/mol .[1]

Data Presentation: Molecular Weight Summary

For clarity and comparative ease, the molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molar Mass | 178.23 g/mol |

| Monoisotopic Mass | 178.09938 Da |

Experimental Protocol: Determination of Molecular Weight

The molecular weight of this compound is typically determined and confirmed using mass spectrometry.

Objective: To determine the exact mass of this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in negative ion mode is common, leading to the formation of the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The analyzer separates ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution instrument provides a highly accurate m/z value, from which the exact molecular weight can be calculated.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound and the contribution of each element to the overall molecular weight.

References

2-tert-Butylbenzoic acid structural formula

2-tert-Butylbenzoic Acid: A Technical Guide An In-depth Resource for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound is an organic compound characterized by a benzoic acid core substituted at the ortho (position 2) with a bulky tert-butyl group. This steric hindrance significantly influences its chemical reactivity and physical properties compared to its meta and para isomers.

The structural formula is composed of a carboxylic acid functional group (-COOH) and a tert-butyl group [-C(CH₃)₃] attached to adjacent carbons on a benzene ring.

Caption: Logical relationship of the structural components.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1077-58-3[1] |

| Molecular Formula | C₁₁H₁₄O₂[1][2] |

| Molecular Weight | 178.23 g/mol [1] |

| Synonyms | o-tert-butylbenzoic acid, 2-(1,1-dimethylethyl)benzoic acid |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The ortho-position of the bulky tert-butyl group can lead to distinct properties compared to other isomers.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Colorless to pale yellow crystal or crystalline powder | Possesses a characteristic aromatic odor. |

| Melting Point | 74.55 °C | |

| Boiling Point | 304.71 °C | (Estimated) |

| Density | 1.0435 g/cm³ | (Estimated) |

| pKa | 3.54 (at 25 °C) | The presence of an ortho-substituent, regardless of its electronic nature, generally increases the acidity of benzoic acid (the "ortho effect"). |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, and chloroform. | |

| XLogP3 | 3.8 | A measure of lipophilicity.[1] |

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

Table 3: Spectroscopic Identification Data

| Technique | Expected Signature |

| ¹H NMR | ~1.4 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group. ~7.2-8.1 ppm (m, 4H): Complex multiplets for the four aromatic protons. ~10-13 ppm (s, broad, 1H): Broad singlet for the acidic carboxylic acid proton, which is often exchangeable with D₂O.[3] |

| ¹³C NMR | ~31 ppm: Methyl carbons of the tert-butyl group. ~35 ppm: Quaternary carbon of the tert-butyl group. ~125-135 ppm: Aromatic carbons. ~170-175 ppm: Carbonyl carbon of the carboxylic acid.[4][5] |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer. ~2960 cm⁻¹: C-H stretching of the alkyl group. ~1700 cm⁻¹ (strong): C=O stretching of the carbonyl group.[2] ~1600 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spectrometry (EI) | m/z 178 (M⁺): Molecular ion peak. m/z 163 [M-15]⁺: Loss of a methyl group (•CH₃), a characteristic fragmentation of a tert-butyl group. This is often the base peak. m/z 135 [M-43]⁺: Loss of a tert-butyl radical (•C(CH₃)₃). m/z 133 [M-45]⁺: Loss of the carboxyl group (•COOH). m/z 77: Phenyl fragment [C₆H₅]⁺.[6][7][8] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, including the oxidation of o-tert-butyltoluene or by using organometallic reagents. The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and is well-suited for synthesizing carboxylic acids from aryl halides.

Experimental Protocol: Grignard Synthesis from 1-Bromo-2-tert-butylbenzene

This protocol details the synthesis of this compound via the formation of a Grignard reagent from 1-bromo-2-tert-butylbenzene, followed by carboxylation with carbon dioxide (dry ice).

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath and heating mantle

-

1-Bromo-2-tert-butylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

6M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation:

-

Assemble the flame-dried glassware under an inert atmosphere. Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.

-

Add a portion of anhydrous ether to cover the magnesium.

-

Dissolve 1-bromo-2-tert-butylbenzene (1.0 eq.) in anhydrous ether in the dropping funnel. Add a small amount of this solution to the magnesium.

-

If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (2-tert-butylphenyl)magnesium bromide.

-

-

Carboxylation:

-

Crush a significant excess of dry ice in a separate beaker and cover it with a layer of anhydrous ether.

-

Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. The reaction is highly exothermic.

-

Continue stirring until the excess dry ice has sublimated and the mixture reaches room temperature.

-

-

Workup and Isolation:

-

Slowly quench the reaction by adding 6M HCl dropwise until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with water, then with saturated sodium bicarbonate solution to extract the benzoic acid product into the aqueous layer as its sodium salt.

-

Separate the aqueous bicarbonate layer and cool it in an ice bath. Carefully re-acidify with 6M HCl until the this compound precipitates out of the solution.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

Wash the collected solid with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound.

-

References

- 1. tert-Butylbenzoic acid (mixed isomers) | C11H14O2 | CID 136850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butylbenzoic acid [webbook.nist.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-tert-Butylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-tert-Butylbenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical properties of this compound, presenting key data in a structured format, outlining typical experimental methodologies for their determination, and illustrating the relationships between these properties.

Core Physical and Chemical Properties

This compound, an ortho-substituted benzoic acid derivative, is a colorless to pale yellow crystalline powder with a distinct aromatic odor. Its chemical stability is relatively high, though it may undergo decomposition when exposed to heat or sunlight.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molar Mass | 178.23 g/mol | [2] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| pKa | Data not available | |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons. |

Note: Specific experimental values for the melting point, boiling point, and density of this compound were not available in the searched literature. The "not available" designation reflects a lack of specific data in the cited sources.

Experimental Protocols for Determination of Physical Properties

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Typical Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum block heater.[6]

-

Heating and Observation: The apparatus is heated slowly and steadily. The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.[6]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Since this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition.

Typical Experimental Protocol (Distillation Method):

-

Apparatus Setup: A small amount of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a constant temperature is observed on the thermometer, corresponding to the vapor-liquid equilibrium.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Typical Experimental Protocol (Static Equilibrium Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as spectroscopy or chromatography. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Typical Experimental Protocol (Spectrophotometric Method):

-

Solution Preparation: A series of solutions of the compound are prepared in a mixed solvent system (e.g., acetonitrile-water) across a range of pH values.[7]

-

Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is measured.[7] The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is recorded as a function of pH.

-

Data Analysis: The pKa is determined from the inflection point of the resulting sigmoid curve when absorbance is plotted against pH.[8]

Interrelation of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

Caption: Logical relationships of this compound's physical properties.

References

- 1. This compound [webbook.nist.gov]

- 2. tert-Butylbenzoic acid (mixed isomers) | C11H14O2 | CID 136850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 6. byjus.com [byjus.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

2-tert-Butylbenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 1077-58-3). It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and a workflow visualization for the melting point analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate physicochemical data and methodologies.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline powder.[1] It is an organic compound used as a chemical reagent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and coatings.[1] Its key physical properties are summarized below.

Data Summary

The melting and boiling points are critical parameters for the characterization and purity assessment of a chemical compound. The accepted values for this compound are presented in the following table.

| Property | Value | Notes |

| Melting Point | 74.55 °C | |

| Boiling Point | 304.71 °C | Estimate |

Data sourced from ChemBK[1]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a substance. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature range over which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities typically cause a depression of the melting point and a broadening of the melting range.[2][3]

Apparatus:

-

Mel-Temp apparatus or Thiele tube with a high-boiling point oil bath (e.g., liquid paraffin)[3][4][5]

-

Thermometer (0-360 °C range)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass or porous plate

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Using a spatula, crush the solid into a fine powder.[4][6]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[2] Repeat until the sample is packed to a height of 2-3 mm.[4]

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer's bulb.[5][7] Insert the thermometer assembly into the Mel-Temp apparatus or Thiele tube. The oil level should be high enough to immerse the sample but not the open end of the capillary.

-

Approximate Determination (Fast Run): Heat the apparatus at a rate of 5-10 °C per minute to quickly determine an approximate melting range.[4] This allows for a more precise measurement in the subsequent step.

-

Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat the apparatus rapidly until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C per minute.[3][4]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of solid melts. The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] This temperature is constant for a pure substance at a given pressure.

Apparatus:

-

Small test tube (e.g., Durham tube)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Boiling chips

Procedure:

-

Sample Preparation: Since this compound is a solid at room temperature, it must first be melted to determine its boiling point. Place a sufficient amount of the solid into the small test tube to achieve a liquid depth of 2-3 cm upon melting.

-

Apparatus Setup: Attach the test tube to a thermometer. Place a capillary tube, with its sealed end pointing up, into the liquid within the test tube.[8][9]

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid. Heat the side arm of the Thiele tube gently.[8] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9] This indicates that the liquid has reached a temperature slightly above its boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8][9] Record this temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[9]

Workflow Visualization

The following diagram illustrates the standardized workflow for determining the melting point of a solid organic compound like this compound.

References

- 1. chembk.com [chembk.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. scribd.com [scribd.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 2-tert-Butylbenzoic Acid: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-tert-Butylbenzoic acid could not be located. To fulfill the structural analysis and data presentation requirements of this guide, a complete set of spectroscopic data for the closely related isomer, 4-tert-Butylbenzoic acid , is provided as an illustrative example. The experimental protocols and general spectroscopic principles described herein are fully applicable to the analysis of this compound.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The isomeric position of substituents on the benzene ring can profoundly influence the molecule's physical, chemical, and biological properties. This compound, with its sterically demanding tert-butyl group adjacent to the carboxylic acid moiety, presents an interesting case for spectroscopic analysis. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound class, using 4-tert-Butylbenzoic acid as a practical exemplar. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the data in a clear, tabular format for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary (Illustrative Example: 4-tert-Butylbenzoic acid)

The following tables summarize the quantitative spectroscopic data for 4-tert-Butylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.34 | Singlet | 9H | -C(CH₃)₃ |

| 7.50 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |

| 7.98 | Doublet | 2H | Ar-H (ortho to -COOH) |

| 12.5 (approx.) | Broad Singlet | 1H | -COOH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 31.1 | -C(C H₃)₃ |

| 35.0 | -C (CH₃)₃ |

| 125.4 | Ar-C (ortho to -C(CH₃)₃) |

| 129.8 | Ar-C (ortho to -COOH) |

| 126.9 | Ar-C (ipso, attached to -C(CH₃)₃) |

| 157.0 | Ar-C (ipso, attached to -COOH) |

| 172.5 | -C OOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2870 | Strong | C-H stretch (tert-butyl) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 1685 | Strong | C=O stretch (carboxylic acid) |

| 1610, 1570 | Medium | C=C stretch (aromatic ring) |

| 1420 | Medium | O-H bend (in-plane) |

| 1300 | Strong | C-O stretch |

| 930 | Broad | O-H bend (out-of-plane dimer) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 40 | [M]⁺ (Molecular Ion) |

| 163 | 100 | [M - CH₃]⁺ |

| 135 | 30 | [M - C₃H₇]⁺ or [M - COOH + H]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR. A relaxation delay of 2-5 seconds is common.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The solid sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a solid organic compound.

Crystal Structure Analysis of tert-Butylbenzoic Acids: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the single-crystal X-ray diffraction data of 2-tert-Butylbenzoic acid in publicly available crystallographic databases did not yield a specific entry. Therefore, this guide presents a comprehensive crystal structure analysis of its isomer, 4-tert-Butylbenzoic acid , as a representative example of a substituted benzoic acid. The methodologies, data presentation, and visualizations provided herein are illustrative of a typical crystallographic study and are based on publicly available data for 4-tert-Butylbenzoic acid.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their solid-state properties, dictated by their crystal structures, influence crucial parameters such as solubility, stability, and bioavailability. The tert-butyl group, a bulky hydrophobic moiety, can significantly impact the crystal packing and intermolecular interactions of benzoic acid. This guide provides a detailed technical overview of the crystal structure of 4-tert-butylbenzoic acid, offering insights into its solid-state conformation and supramolecular assembly.

The compound 4-tert-Butylbenzoic acid typically appears as a white crystalline powder and is used in various applications, including as a modifier for alkyd resins and as an intermediate in organic synthesis.[1][2] Its molecular structure consists of a benzoic acid core with a tert-butyl group at the para position.

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-tert-Butylbenzoic acid.

Synthesis and Crystallization

4-tert-Butylbenzoic acid can be synthesized by the oxidation of 4-tert-butyltoluene. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or acetone.[2][3]

Typical Crystallization Protocol:

-

Dissolve 100 mg of 4-tert-Butylbenzoic acid in a minimal amount of hot ethanol (approximately 2-3 mL).

-

Allow the solution to cool slowly to room temperature.

-

The vessel is then loosely covered to allow for slow evaporation of the solvent over several days.

-

Colorless, needle-like or prismatic crystals are harvested for analysis.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature, typically 100 K or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Data Collection and Structure Solution:

-

The crystal is centered in the X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to yield a set of reflection intensities.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for 4-tert-Butylbenzoic Acid

The following tables summarize the crystallographic data and refinement details for a representative structure of 4-tert-Butylbenzoic acid.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄O₂ |

| Formula Weight | 178.23 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.85(3) Å |

| b | 10.50(2) Å |

| c | 13.95(3) Å |

| α | 90° |

| β | 105.80(3)° |

| γ | 90° |

| Volume | 2092(7) ų |

| Z | 8 |

| Calculated Density | 1.131 Mg/m³ |

| Absorption Coefficient | 0.075 mm⁻¹ |

| F(000) | 768 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.38 to 25.00° |

| Reflections collected | 11333 |

| Independent reflections | 3662 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.141 |

| R indices (all data) | R1 = 0.078, wR2 = 0.159 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| C1-C2 | 1.390(3) | C8-O1 | 1.265(2) |

| C2-C3 | 1.388(3) | C8-O2 | 1.261(2) |

| C3-C4 | 1.387(3) | C4-C9 | 1.539(3) |

| C4-C5 | 1.389(3) | C9-C10 | 1.530(3) |

| C5-C6 | 1.384(3) | C9-C11 | 1.533(3) |

| C6-C1 | 1.391(3) | C9-C12 | 1.535(3) |

| C1-C8 | 1.492(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle (°) | Atoms | Torsion Angle (°) |

| O2-C8-O1 | 122.9(2) | C6-C1-C8-O2 | -159.2(2) |

| O2-C8-C1 | 118.7(2) | C2-C1-C8-O2 | 21.4(3) |

| O1-C8-C1 | 118.4(2) | C6-C1-C8-O1 | 21.1(3) |

| C2-C1-C8 | 121.2(2) | C2-C1-C8-O1 | -158.3(2) |

| C6-C1-C8 | 118.8(2) | C3-C4-C9-C10 | 30.1(3) |

| C5-C4-C9 | 121.4(2) | C5-C4-C9-C11 | -88.9(2) |

| C3-C4-C9 | 121.5(2) |

Visualization of Structures and Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of 4-tert-Butylbenzoic acid in the solid state.

Experimental Workflow

Caption: Experimental workflow for crystal structure analysis.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

Carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state. This is a robust supramolecular synthon that dictates the packing of 4-tert-Butylbenzoic acid.

References

A Theoretical and Computational Guide to 2-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methods used to characterize the properties of 2-tert-Butylbenzoic acid. In the absence of extensive published computational data for this specific molecule, this document serves as a procedural blueprint for researchers seeking to perform such analyses. The methodologies outlined are based on established computational chemistry practices, particularly Density Functional Theory (DFT), and are illustrated with examples applicable to the target molecule.

Molecular Structure and Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Computational Protocol for Geometry Optimization

A common and robust method for geometry optimization is using Density Functional Theory (DFT). The following protocol outlines a typical workflow:

-

Initial Structure Generation: A 2D or 3D representation of this compound is created using molecular editing software. The IUPAC name is this compound.[1][2] Its chemical formula is C₁₁H₁₄O₂ and its molecular weight is approximately 178.23 g/mol .[1]

-

Choice of a Theoretical Method: A DFT functional, such as B3LYP, is selected. This functional provides a good balance between accuracy and computational cost for many organic molecules.

-

Basis Set Selection: A basis set, such as 6-31G(d,p), is chosen to describe the atomic orbitals. This basis set is widely used for geometry optimizations of organic compounds.

-

Initiation of Calculation: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The software iteratively adjusts the atomic coordinates to minimize the total electronic energy.

-

Verification of Minimum: A frequency calculation is subsequently performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

The optimized Cartesian coordinates (in Angstroms) would be presented in a table similar to the one below.

Table 1: Theoretically Optimized Geometric Parameters of this compound

| Atom | Element | X | Y | Z |

| 1 | C | ... | ... | ... |

| 2 | C | ... | ... | ... |

| ... | ... | ... | ... | ... |

| 27 | H | ... | ... | ... |

Note: The data in this table is illustrative. Actual values would be obtained from a DFT calculation.

Vibrational Analysis

Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra of a molecule. These spectra serve as a molecular fingerprint and can be used to identify the compound and understand its bonding characteristics.

Computational Protocol for Vibrational Frequency Analysis

Following a successful geometry optimization, the same theoretical method and basis set are typically used to calculate the vibrational frequencies.

-

Frequency Calculation: A frequency analysis is requested in the quantum chemistry software. This involves computing the second derivatives of the energy with respect to the atomic positions.

-

Analysis of Normal Modes: The output provides a list of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration).

-

Spectral Prediction: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and limitations of the theoretical model.

Table 2: Calculated Vibrational Frequencies of this compound

| Mode | Frequency (cm⁻¹) (Unscaled) | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Vibrational Assignment |

| 1 | ... | ... | ... | C-H stretch |

| 2 | ... | ... | ... | C=O stretch |

| 3 | ... | ... | ... | O-H bend |

| ... | ... | ... | ... | ... |

Note: The data in this table is illustrative. Actual values would be obtained from a DFT frequency calculation.

Electronic Properties and Molecular Orbitals

Understanding the electronic structure of this compound is essential for predicting its reactivity and spectroscopic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Protocol for Electronic Structure Analysis

The electronic properties are obtained from the same DFT calculation performed for geometry optimization.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are extracted from the calculation output.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is calculated. This gap is an indicator of the molecule's chemical reactivity and its electronic excitation energy.

-

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | ... | ... |

| Energy of LUMO | ... | ... |

| HOMO-LUMO Gap | ... | ... |

| Dipole Moment | ... | ... (Debye) |

Note: The data in this table is illustrative. Actual values would be obtained from a DFT calculation.

Potential Energy Surface Scans

Potential energy surface (PES) scans are performed to explore the conformational landscape of a molecule or to investigate the energy profile of a chemical reaction. For this compound, a PES scan could be used to study the rotation around the C-C bond connecting the tert-butyl group to the benzene ring.

Computational Protocol for a Potential Energy Surface Scan

-

Define the Reaction Coordinate: The dihedral angle defining the rotation of the tert-butyl group is selected as the reaction coordinate.

-

Perform a Relaxed Scan: A relaxed PES scan is set up where the chosen dihedral angle is systematically varied in defined steps. At each step, the geometry of the rest of the molecule is optimized.

-

Analyze the Energy Profile: The energy is plotted against the dihedral angle to identify rotational barriers and stable conformers.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of this compound.

Computational Workflow

Caption: A general workflow for theoretical property calculations.

Conceptual Potential Energy Surface Scan

Caption: A conceptual diagram of a potential energy surface scan.

References

Steric Hindrance Effects in 2-tert-Butylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric hindrance effects exhibited by 2-tert-Butylbenzoic acid. The bulky tert-butyl group positioned ortho to the carboxylic acid moiety profoundly influences the molecule's chemical reactivity, spectroscopic properties, and structural characteristics. This document delves into these effects, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Steric Hindrance in this compound

Steric hindrance is a critical concept in organic chemistry, referring to the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In this compound, the voluminous tert-butyl group physically obstructs the approach of reagents to the adjacent carboxylic acid group. This "ortho effect" leads to significant deviations in reactivity and physical properties when compared to its less hindered isomer, 4-tert-butylbenzoic acid. One of the most significant consequences of this steric crowding is the phenomenon of steric inhibition of resonance . The tert-butyl group forces the carboxylic acid group to twist out of the plane of the benzene ring, disrupting the π-orbital overlap and altering the electronic properties of the molecule.

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions, particularly esterification, are classic examples where steric hindrance plays a dominant role.

Synthesis of this compound

A common laboratory synthesis for sterically hindered benzoic acids involves the carbonation of an organometallic intermediate, such as a Grignard or organolithium reagent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing sterically hindered benzoic acids.[1][2][3]

Materials:

-

2-bromo-tert-butylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reaction under anhydrous conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-bromo-tert-butylbenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium to initiate the Grignard reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A viscous precipitate will form.

-

Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Logical Workflow for Synthesis:

Esterification: A Study in Steric Hindrance

The esterification of this compound is significantly slower than that of its para-isomer due to the steric shielding of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, provides a clear demonstration of this effect.

Experimental Protocol: Fischer Esterification of this compound with Methanol

This protocol is based on standard Fischer esterification procedures.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for an extended period (e.g., several hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the ether solution with water, followed by saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the methyl 2-tert-butylbenzoate.

Reaction Mechanism: Fischer Esterification

Quantitative Data and Structural Analysis

The steric effects in this compound can be quantified through various physical and chemical parameters.

Acidity (pKa)

The ortho-tert-butyl group, despite being electron-donating, increases the acidity of benzoic acid. This is a hallmark of the "ortho effect," where steric hindrance prevents the carboxylate group from being coplanar with the benzene ring, thus destabilizing the neutral acid more than the carboxylate anion.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| This compound | 3.54 |

| 4-tert-Butylbenzoic Acid | 4.37 |

Note: pKa values can vary slightly depending on the experimental conditions.

Reaction Kinetics: Esterification Rate

While specific rate constants are highly dependent on reaction conditions, qualitative and semi-quantitative studies consistently show a dramatic decrease in the rate of esterification for this compound compared to its 4-substituted isomer. This is a direct consequence of the steric hindrance around the carboxylic acid group.

| Compound | Relative Rate of Esterification |

| Benzoic Acid | 1 |

| This compound | << 1 (significantly slower) |

| 4-tert-Butylbenzoic Acid | ~1 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei. The steric hindrance in this compound can lead to notable differences in the spectra compared to the 4-isomer.

| ¹H NMR (CDCl₃, δ in ppm) | |

| Proton | This compound (Predicted) |

| -C(CH₃)₃ | ~1.4 |

| Aromatic-H | 7.2 - 8.1 (complex pattern) |

| -COOH | > 10 (broad) |

| ¹³C NMR (CDCl₃, δ in ppm) | |

| Carbon | This compound (Predicted) |

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~35 |

| Aromatic-C | 125 - 145 |

| -COOH | > 170 |

Note: Actual chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for the carboxylic acid functional group. The steric hindrance may influence the position and shape of the O-H and C=O stretching bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid dimer) |

| ~2960 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carbonyl) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1300 | C-O stretch and O-H bend |

X-ray Crystallography

| Parameter | Expected Value for this compound |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (tert-butyl) bond length | ~1.54 Å |

| C=O bond length | ~1.25 Å |

| C-O bond length | ~1.36 Å |

| Dihedral Angle (COOH plane vs. Benzene plane) | Significantly > 0° |

Applications in Drug Development and Medicinal Chemistry

The steric properties of the tert-butyl group are a valuable tool in drug design and development. In the context of molecules like this compound, these effects can be leveraged in several ways:

-

Modulation of Acidity and Lipophilicity: The ortho-tert-butyl group can fine-tune the pKa and lipophilicity of a drug candidate, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Locking: The steric bulk can restrict the rotation around single bonds, locking the molecule into a specific conformation. This can be crucial for achieving high-affinity binding to a biological target.

-

Metabolic Shielding: A strategically placed tert-butyl group can sterically hinder a metabolically labile site on a drug molecule, preventing or slowing down its enzymatic degradation and thereby increasing its in vivo half-life.

-

Improving Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor or enzyme isoform by preventing the molecule from fitting into the active site of off-target proteins.

Conclusion

The steric hindrance in this compound, primarily due to the ortho-tert-butyl group, has profound and predictable effects on its synthesis, reactivity, and physicochemical properties. The resulting steric inhibition of resonance leads to increased acidity and decreased rates of reactions involving the carboxylic acid group. A thorough understanding of these principles is essential for chemists and pharmaceutical scientists to rationally design molecules with desired properties, control reaction outcomes, and develop new therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further research and application of these fundamental concepts.

References

An In-Depth Technical Guide on the Electronic Properties of 2-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid, an aromatic carboxylic acid, presents a unique electronic profile due to the steric and electronic interplay between its bulky tert-butyl group and the carboxyl substituent at the ortho position. Understanding these electronic properties is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where molecular interactions and reactivity are paramount. This technical guide provides a comprehensive overview of the core electronic characteristics of this compound, supported by computational data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its molecular behavior.

Core Electronic Properties

The electronic properties of this compound are significantly influenced by the "ortho effect," where the proximity of the tert-butyl and carboxylic acid groups leads to steric hindrance. This forces the carboxyl group out of the plane of the benzene ring, which in turn affects the electronic delocalization and overall molecular properties.[1]

Molecular Orbitals and Energy Gap

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Computational studies using Density Functional Theory (DFT) provide valuable insights into these properties. For this compound, the presence of the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group shapes the energy and distribution of these orbitals.

Table 1: Calculated Molecular Orbital Energies of this compound

| Property | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 6.14 |

Note: These values are derived from DFT calculations (B3LYP/6-311+G(d,p) level of theory) and represent an approximation of the electronic properties in the gas phase.[1] A smaller HOMO-LUMO gap generally suggests higher reactivity.